molecular formula C12H7ClN2O3 B13889036 5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid

5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid

Cat. No.: B13889036
M. Wt: 262.65 g/mol
InChI Key: NNOOCKSCJLVPBF-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid is unique due to the specific combination of the 4-chlorobenzoyl and pyridazine moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H7ClN2O3

Molecular Weight

262.65 g/mol

IUPAC Name

5-(4-chlorobenzoyl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C12H7ClN2O3/c13-8-3-1-7(2-4-8)11(16)9-5-14-15-6-10(9)12(17)18/h1-6H,(H,17,18)

InChI Key

NNOOCKSCJLVPBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=NC=C2C(=O)O)Cl

Origin of Product

United States

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